molecular formula C16H18FNO3S2 B2506845 1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine CAS No. 2034429-40-6

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine

Cat. No.: B2506845
CAS No.: 2034429-40-6
M. Wt: 355.44
InChI Key: XURYWAJZNBBCNH-UHFFFAOYSA-N
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Description

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine (CAS 2034429-40-6) is a chemical compound with the molecular formula C16H18FNO3S2 and a molecular weight of 355.45 g/mol . This piperidine-based small molecule features a benzenesulfonamide group and is characterized by key physicochemical properties including a topological polar surface area of 83.2 Ų and a calculated logP value of 3.4, indicating favorable membrane permeability for pharmacokinetic research . While specific biological data for this exact compound is limited in the public domain, its core structure is of significant interest in medicinal chemistry. The molecule contains a piperidine ring, a common scaffold in pharmaceutical agents, substituted with a sulfonamide group. Notably, recent scientific literature highlights that piperidine-substituted compounds with sulfonamide motifs are being actively investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, demonstrating enhanced activity against drug-resistant viral strains . The presence of the sulfonamide group can facilitate key hydrogen-bonding interactions with biological targets, although researchers should be aware that this moiety can sometimes be a structural alert for potential toxicity and should conduct appropriate evaluations . This combination of features makes this compound a valuable building block for drug discovery programs, particularly in the synthesis and screening of novel antiviral and chemotherapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-4-thiophen-3-yloxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S2/c1-12-10-15(2-3-16(12)17)23(19,20)18-7-4-13(5-8-18)21-14-6-9-22-11-14/h2-3,6,9-11,13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURYWAJZNBBCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is a synthetic compound with potential therapeutic applications. Its structure features a piperidine ring substituted with a sulfonyl group and a thiophenoxy moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical formula of this compound is C18H19FNO3SC_{18}H_{19}FNO_3S, with a molecular weight of approximately 373.47 g/mol. The presence of a fluorine atom and a sulfonyl group suggests enhanced interaction with biological targets, potentially increasing its efficacy.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acids in target proteins, influencing their activity. The fluorine and methyl groups on the phenyl ring may enhance binding affinity and selectivity for specific receptors or enzymes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antiviral Activity : Some sulfonyl-containing compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
  • Antitumor Effects : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction.
  • Neuropharmacological Effects : The piperidine structure is often associated with neuroactive properties, potentially affecting neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis in cancer cells
NeuropharmacologicalModulation of neurotransmitter release

Case Study: Antiviral Efficacy

A study evaluated the antiviral potential of related sulfonyl compounds against Hepatitis C virus (HCV). The findings revealed that certain derivatives exhibited IC50 values below 50 μM, indicating significant antiviral activity. The mechanism involved interference with viral RNA polymerase activity, showcasing the potential for therapeutic development in antiviral drugs .

Case Study: Antitumor Activity

In another investigation, the compound's analogs were tested for their effects on various cancer cell lines. Results demonstrated that these compounds could reduce cell viability by over 70% at concentrations around 10 μM, primarily through apoptosis pathways involving caspase activation .

Comparison with Similar Compounds

Structural and Functional Analogues

Piperidine-Based Sulfonyl Derivatives
  • 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (): This compound shares a piperidine core and sulfonyl group but substitutes the 4-fluoro-3-methylphenyl with a 3-methylsulfonylphenyl group.
  • 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine (CAS 1448128-43-5, ): Dual sulfonyl groups on thiophene and fluorophenyl distinguish this analogue.
Piperazine Analogues
  • 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine (): Replacing piperidine with piperazine increases nitrogen content, elevating basicity.
Thiophene-Containing Analogues
  • (E)-3-(4-((2-((1-(4-(Dimethylphosphoryl)benzyl)piperidin-4-yl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)-3,5-dimethylphenyl)acrylonitrile (15a, ): This compound features a thieno[3,2-d]pyrimidine core instead of a simple thiophene. The dimethylphosphoryl group enhances polarity, likely reducing blood-brain barrier penetration relative to the target compound’s lipophilic 4-fluoro-3-methylphenyl group .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity
  • The target compound’s 4-fluoro-3-methylphenyl group balances lipophilicity, aiding membrane permeability, while the thiophen-3-yloxy ether improves solubility compared to sulfonyl-only analogues (e.g., ’s methylsulfonylphenyl derivative) .
  • Piperazine analogues () exhibit higher solubility due to increased basicity but may suffer from faster renal clearance .
Metabolic Stability
  • Thiophen-3-yloxy ethers generally show higher hydrolytic stability than ester-linked substituents (e.g., ’s methylpyrazole sulfonyl compound) but lower than sulfonamides. The fluorine atom on the phenyl ring may slow oxidative metabolism .

Data Table: Key Comparisons

Compound Name Core Structure Sulfonyl Substituent Other Substituent Molecular Weight (g/mol) Key Properties
Target Compound Piperidine 4-Fluoro-3-methylphenyl Thiophen-3-yloxy ~377.4 (estimated) Moderate solubility, H-bond acceptor
4-(3-Methylsulfonylphenyl)-1-propylpiperidine Piperidine 3-Methylsulfonylphenyl Propyl ~313.4 (estimated) High hydrophilicity, CNS activity
1-(2,4-Dimethylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine Piperazine 4-Fluoro-3-methylphenyl 2,4-Dimethylphenyl ~403.5 (estimated) High basicity, altered receptor affinity
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine Piperidine 5-Chlorothiophen-2-yl 4-Fluorophenyl ~449.9 (CAS 1448128-43-5) Dual sulfonyl, high electron withdrawal

Research Findings and Implications

  • Binding Affinity : Sulfonyl groups in the target compound and analogues () are critical for interactions with serine proteases or GPCRs. The 4-fluoro-3-methylphenyl group may offer superior van der Waals interactions compared to methylsulfonyl or chlorothiophene substituents .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for ’s derivatives, involving sulfonylation of piperidine intermediates followed by nucleophilic substitution for the thiophen-3-yloxy group .

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